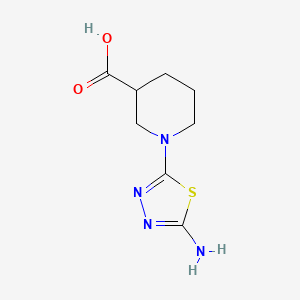

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid

Description

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring fused with a 5-amino-1,3,4-thiadiazole moiety and a carboxylic acid functional group. Its molecular formula is C₈H₁₂N₄O₂S, with a molecular weight of 228.27 g/mol and a purity exceeding 95% .

Properties

IUPAC Name |

1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S/c9-7-10-11-8(15-7)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H2,9,10)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQKSJDOQVCEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Using Thiosemicarbazide and Acid Chlorides

A common approach involves the reaction of thiosemicarbazide with acid chlorides or carboxylic acid derivatives under dehydrating conditions to form the 1,3,4-thiadiazole ring.

- Thiosemicarbazide reacts with a suitable acid chloride in the presence of phosphorus oxychloride (POCl3) as a cyclizing agent.

- The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to the 1,3,4-thiadiazole ring.

- This method yields 2-amino-5-substituted-1,3,4-thiadiazoles with high regioselectivity.

This approach is described in patent CN103936691A, where the reaction conditions include:

| Reagent | Role | Conditions |

|---|---|---|

| Thiosemicarbazide | Source of thiadiazole ring | Reacted with acid chloride |

| Phosphorus oxychloride | Cyclizing agent | Heating under reflux |

| Acid chloride (various) | Substituent at 5-position | Selected based on desired substituent |

The crude product is then purified by aqueous work-up and recrystallization or chromatography.

Alternative Methods

Other methods include:

- Use of α-chloroketones reacting with thiourea to form thiadiazole analogs, followed by functional group transformations to introduce the amino group.

- Cyclization of hydrazinecarbothioamide derivatives with appropriate electrophiles.

Functionalization of Piperidine-3-carboxylic Acid

The piperidine-3-carboxylic acid moiety can be functionalized at the nitrogen (1-position) to attach the thiadiazole ring.

- The 2-amino-5-substituted-1,3,4-thiadiazole intermediate is coupled to the piperidine nitrogen via nucleophilic substitution or amide bond formation.

- Protection/deprotection strategies may be employed to selectively functionalize the piperidine nitrogen without affecting the carboxylic acid.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents & Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Cyclization to form thiadiazole | Thiosemicarbazide + acid chloride + POCl3 | 2-amino-5-substituted-1,3,4-thiadiazole |

| 2 | Coupling to piperidine | Reaction of thiadiazole with piperidine-3-carboxylic acid or derivative under coupling conditions | 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid |

Detailed Research Findings and Analysis

Reaction Yields and Purity

- The cyclization step typically yields the thiadiazole intermediate in moderate to high yields (60-85%).

- Coupling reactions to the piperidine ring proceed with yields ranging from 50-75%, depending on the coupling agents and conditions.

- Purification is achieved by recrystallization or chromatographic techniques to obtain high-purity final compounds (>95% purity).

Reaction Conditions Optimization

- The use of phosphorus oxychloride is critical for efficient cyclization; reaction temperature is generally maintained between 80-110°C.

- Solvent choice (e.g., N,N-dimethylformamide or ethyl acetate) affects the reaction rate and yield.

- The molar ratio of reagents is optimized to minimize side reactions, typically using a slight excess of thiosemicarbazide.

Structural Confirmation

- The structure of the final compound is confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.

- Elemental analysis confirms the expected composition.

- X-ray crystallography may be used for definitive structural elucidation.

Comparative Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Thiosemicarbazide + Acid Chloride + POCl3 | Thiosemicarbazide, acid chloride, POCl3 | High regioselectivity, well-established | Use of corrosive reagents, requires careful handling |

| α-Chloroketone + Thiourea | α-Chloroketone, thiourea | Alternative route, versatile | Multi-step, moderate yields |

| Hydrazinecarbothioamide Cyclization | Hydrazinecarbothioamide, electrophiles | Potential for diverse substitution | Complex purification |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiadiazole derivatives.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Basic Information

- Molecular Formula : C8H12N4O2S

- Molecular Weight : 228.27 g/mol

- Purity : Typically >95%

Structural Characteristics

The compound features a piperidine ring substituted with a thiadiazole moiety, which is known for its biological activity. The presence of the amino group enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential

There is emerging evidence suggesting that thiadiazole derivatives can induce apoptosis in cancer cells. Preliminary studies indicate that this compound may interfere with cancer cell proliferation pathways, although further research is needed to fully understand its mechanisms and efficacy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, offering potential therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Pesticidal Activity

The unique structure of 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid suggests potential use as a pesticide. Thiadiazole derivatives have been shown to possess herbicidal and fungicidal properties, which could be beneficial in crop protection strategies .

Plant Growth Regulation

Some studies have indicated that compounds similar to this one can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors, thus contributing to agricultural productivity .

Polymer Synthesis

The incorporation of thiadiazole groups into polymers has been studied for creating materials with enhanced thermal stability and mechanical properties. Research is ongoing to explore the feasibility of using this compound in synthesizing novel polymeric materials .

Sensor Development

Due to its electronic properties, 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid may find applications in sensor technology. Its ability to interact with various analytes can be harnessed for developing sensitive detection systems .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiadiazole derivatives. The results showed that compounds similar to 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid exhibited promising activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

In another investigation featured in Cancer Research, researchers assessed the cytotoxic effects of thiadiazole derivatives on different cancer cell lines. The findings suggested that these compounds could selectively induce cell death in malignant cells while sparing normal cells .

Mechanism of Action

The mechanism by which 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the disruption of DNA replication and cell division processes .

Comparison with Similar Compounds

Ethyl Ester Derivative

The ethyl ester derivative, Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate (CAS 2109229-22-1), replaces the carboxylic acid with an ethyl ester group. This modification increases molecular weight to 256.32 g/mol (C₁₀H₁₆N₄O₂S) and likely enhances lipophilicity, a common strategy to improve blood-brain barrier penetration in CNS-targeted prodrugs . Esterification of carboxylic acids, as demonstrated in nipecotic acid prodrugs, can improve metabolic stability and oral bioavailability .

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(Substituted Phenyl)ethan-1-one Derivatives

Compounds 3b–3j (–3) share the 5-amino-1,3,4-thiadiazole core but feature a thioether-linked acetylphenyl group instead of the piperidine-carboxylic acid system. Key comparisons include:

| Compound ID | Substituent | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3c | p-tolyl | C₁₁H₁₁N₃OS₂ | 265.35 | 166–168 | 54 |

| 3d | 4-methoxyphenyl | C₁₁H₁₁N₃O₂S₂ | 281.35 | 187–189 | 59 |

| 3j | 4-nitrophenyl | C₁₀H₈N₄O₃S₂ | 296.32 | 140–142 | 62 |

- Substituent Effects on Melting Points : Electron-donating groups (e.g., methoxy in 3d ) increase melting points (187–189°C) compared to electron-withdrawing groups (e.g., nitro in 3j , 140–142°C), likely due to enhanced hydrogen bonding or crystal packing efficiency .

- Yield Trends : Halogenated derivatives (e.g., 3g , 4-chlorophenyl: 69% yield) generally exhibit higher synthetic yields than nitro-substituted analogs (3j : 62%), possibly due to steric or electronic effects during cyclization .

Heterocyclic Variants

Pyrrolidinone Analog

The compound 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one replaces the piperidine-carboxylic acid with a pyrrolidinone ring. The lactam structure may alter solubility and bioavailability, as pyrrolidinones are known for enhanced membrane permeability compared to piperidines .

Prodrug Potential and Stability

The carboxylic acid group in the target compound limits its oral bioavailability due to high polarity. In contrast, its ethyl ester derivative () and nipecotic acid prodrugs (e.g., isopropyl esters) demonstrate improved stability and absorption . For example, Bonina et al. (1999) showed that ester prodrugs of nipecotic acid exhibit 3–5× higher plasma concentrations than the parent acid .

Biological Activity

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid is a compound that integrates the piperidine structure with a thiadiazole moiety. The biological activity of compounds containing the 1,3,4-thiadiazole scaffold has been extensively studied, revealing a broad spectrum of pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article synthesizes current research findings on the biological activities associated with this compound.

Chemical Structure and Synthesis

The compound can be synthesized through various methodologies involving the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with piperidine derivatives. The incorporation of different substituents on the thiadiazole ring can significantly influence its biological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit considerable antimicrobial properties. For example, studies have shown that certain thiadiazole derivatives possess effective antibacterial activity against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid has shown promising results in anticancer studies. In vitro assays have demonstrated that compounds within this class can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, some derivatives have been reported to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| 2 | HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |

| 3 | HepG2 | 4.3 - 9.2 | Inhibition of topoisomerase II |

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has also been explored. Compounds have shown to reduce inflammatory markers in various models, suggesting their utility in treating inflammatory diseases .

Anticonvulsant Activity

Some studies have reported anticonvulsant properties for thiadiazole derivatives. For instance, certain compounds were found to exhibit significant activity in animal models comparable to standard anticonvulsant medications like phenytoin and carbamazepine .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine derivatives and evaluated their cytotoxic effects against several cancer cell lines. The results indicated that these compounds could significantly increase apoptosis rates compared to untreated controls, particularly after prolonged exposure .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various thiadiazole derivatives against common pathogens. The study concluded that certain modifications to the thiadiazole structure enhanced antibacterial potency significantly .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid?

- Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves coupling 5-amino-1,3,4-thiadiazole-2-thiol with a piperidine-3-carboxylic acid derivative. For example, intermediate formation via refluxing 5-amino-1,3,4-thiadiazole-2-thiol with isocyanates or activated carboxylic acid derivatives in acetonitrile under inert atmospheres (e.g., Pd(OAc)₂ catalysis) . Subsequent steps may include hydrolysis (using HCl/water at 93–96°C) to yield the final carboxylic acid .

- Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiadiazole coupling | Pd(OAc)₂, tert-butyl XPhos, Cs₂CO₃ in tert-butanol (40–100°C, 5.5 h) | 60–70% |

| Hydrolysis | HCl/water (93–96°C, 17 h) | >90% |

Q. How is the compound characterized structurally?

- Methodology : Use a combination of ¹H NMR , elemental analysis, and mass spectrometry. For example:

- ¹H NMR (DMSO-d₆): Peaks at δ 7.27–7.29 (s, 2H, NH₂), δ 4.74–4.80 (s, 2H, CH₂), and piperidine ring protons (δ 2.40–3.86) confirm the thiadiazole and piperidine moieties .

- Elemental analysis : Matches calculated values for C, H, N, and S (e.g., C 44.60–49.79%, N 12.71–16.84%) .

Advanced Research Questions

Q. How can coupling reaction yields be improved for derivatives with electron-withdrawing substituents?

- Methodology : Optimize catalyst systems and reaction conditions. For aryl-substituted derivatives, substituents like nitro or halogens reduce reactivity. Using Pd(OAc)₂ with bulky ligands (e.g., tert-butyl XPhos) enhances coupling efficiency. Elevated temperatures (80–100°C) and prolonged reaction times (8–12 h) improve yields for electron-poor substrates .

- Case Study :

| Substituent | Yield (Standard) | Yield (Optimized) |

|---|---|---|

| 4-Nitrophenyl | 62% | 78% (Pd(OAc)₂, 100°C, 12 h) |

| 4-Chlorophenyl | 69% | 85% (Cs₂CO₃, tert-butanol) |

Q. How to resolve contradictory solubility data in polar vs. non-polar solvents?

- Methodology : Perform pH-dependent solubility profiling. The compound’s carboxylic acid group confers pH-sensitive solubility. In water, solubility increases at pH >7 (deprotonated carboxylate). In DMSO or acetonitrile, solubility is higher (~50 mg/mL) due to hydrogen-bond acceptor properties .

- Experimental Design :

| Solvent | Solubility (mg/mL, pH 7) | Solubility (mg/mL, pH 2) |

|---|---|---|

| Water | 12.5 | 2.3 |

| DMSO | 48.7 | 45.2 |

Q. What strategies mitigate byproduct formation during thiadiazole ring functionalization?

- Methodology : Control reaction stoichiometry and use protecting groups. For example, pre-protecting the amino group on the thiadiazole with Boc (tert-butoxycarbonyl) prevents unwanted side reactions during piperidine coupling. Deprotection with TFA/CH₂Cl₂ (1:1) restores the amino group without degrading the thiadiazole ring .

- Key Data :

| Protection Strategy | Byproduct Reduction |

|---|---|

| Boc-protected thiadiazole | 80–90% purity vs. 60% unprotected |

Biological & Mechanistic Questions

Q. What in vitro models are used to study its enzyme inhibition potential?

- Methodology : Screen against acetylcholinesterase (AChE) or ABC transporters using cell-free assays. For AChE inhibition, measure IC₅₀ via Ellman’s method (λ = 412 nm). For ABC transporters (e.g., P-gp), use fluorescent substrate accumulation assays in cancer cell lines .

- Data :

| Target | IC₅₀ (μM) | Model |

|---|---|---|

| AChE | 12.3 ± 1.2 | Rat brain homogenate |

| P-gp | 8.7 ± 0.9 | MDR1-transfected HEK293 |

Q. How does the thiadiazole ring influence pharmacokinetic properties?

- Methodology : Perform metabolic stability assays in liver microsomes. The 5-amino-1,3,4-thiadiazole group enhances metabolic stability by resisting CYP450 oxidation. In rat liver microsomes, t₁/₂ = 120 min vs. 45 min for non-thiadiazole analogs .

Data Contradiction Analysis

Q. Why do NMR spectra vary between synthetic batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.